molecular formula C18H27NO6 B5238908 Oxalic acid;4-[3-(2,3,5-trimethylphenoxy)propyl]morpholine

Oxalic acid;4-[3-(2,3,5-trimethylphenoxy)propyl]morpholine

Cat. No.: B5238908
M. Wt: 353.4 g/mol
InChI Key: OYMXVUFRBQGIKA-UHFFFAOYSA-N
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Description

Oxalic acid;4-[3-(2,3,5-trimethylphenoxy)propyl]morpholine is a complex organic compound that combines the properties of oxalic acid and a morpholine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;4-[3-(2,3,5-trimethylphenoxy)propyl]morpholine typically involves the reaction of 4-[3-(2,3,5-trimethylphenoxy)propyl]morpholine with oxalic acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes the purification of the final product through crystallization or other separation techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;4-[3-(2,3,5-trimethylphenoxy)propyl]morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation but generally require controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Oxalic acid;4-[3-(2,3,5-trimethylphenoxy)propyl]morpholine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of oxalic acid;4-[3-(2,3,5-trimethylphenoxy)propyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to oxalic acid;4-[3-(2,3,5-trimethylphenoxy)propyl]morpholine include other morpholine derivatives and oxalic acid esters. Examples include:

  • 4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine
  • Oxalic acid diethyl ester .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a morpholine derivative with oxalic acid.

Properties

IUPAC Name

oxalic acid;4-[3-(2,3,5-trimethylphenoxy)propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.C2H2O4/c1-13-11-14(2)15(3)16(12-13)19-8-4-5-17-6-9-18-10-7-17;3-1(4)2(5)6/h11-12H,4-10H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMXVUFRBQGIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCCCN2CCOCC2)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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